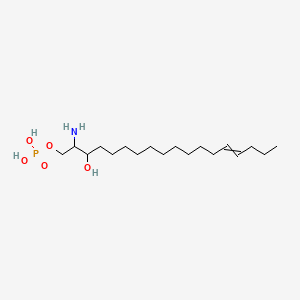
Benserazide-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benserazide-d3 Hydrochloride is a deuterated form of Benserazide Hydrochloride, a medication primarily used in combination with Levodopa for the treatment of Parkinson’s disease and restless leg syndrome . It acts as a peripheral decarboxylase inhibitor, preventing the conversion of Levodopa to dopamine outside the brain, thereby increasing the availability of Levodopa for the brain .
Preparation Methods
The synthesis of Benserazide-d3 Hydrochloride involves the reaction of serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst. The reaction is typically carried out in solvents such as water, ethanol, isopropanol, or glycol dimethyl ether . This method is efficient and yields a high-purity product .
Chemical Reactions Analysis
Benserazide-d3 Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include hydrogen, catalysts, and various solvents. The major products formed depend on the specific reaction conditions but often include modified forms of the original compound .
Scientific Research Applications
Benserazide-d3 Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Benserazide-d3 Hydrochloride acts by inhibiting the enzyme aromatic L-amino acid decarboxylase (AADC) outside the brain. This inhibition prevents the peripheral conversion of Levodopa to dopamine, thereby increasing the amount of Levodopa available to cross the blood-brain barrier and be converted to dopamine in the brain . This mechanism helps to minimize the peripheral side effects of Levodopa, such as nausea and arrhythmia .
Comparison with Similar Compounds
Benserazide-d3 Hydrochloride is similar to other decarboxylase inhibitors such as Carbidopa. it has unique properties that make it particularly effective in combination with Levodopa . Unlike Carbidopa, this compound is not approved for use in the United States but is widely used in Europe and Canada .
Similar Compounds
Properties
Molecular Formula |
C10H16ClN3O5 |
|---|---|
Molecular Weight |
296.72 g/mol |
IUPAC Name |
2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride |
InChI |
InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H/i4D2,6D; |
InChI Key |
ULFCBIUXQQYDEI-UJCACOCCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)NNCC1=C(C(=C(C=C1)O)O)O)N)O.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2R,5R,8S,9S,12R,14S,17R,18R,21R,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818985.png)
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;methane](/img/structure/B10818992.png)


![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)


![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)

![4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B10819049.png)

